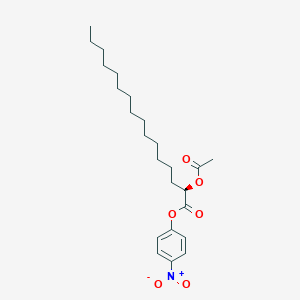
4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate, also known as 4-Nitrophenyl palmitate, is an ester compound derived from hexadecanoic acid and 4-nitrophenol. It is commonly used as a substrate in enzymatic assays, particularly for lipase activity. The compound is characterized by its yellow crystalline appearance and is soluble in organic solvents like chloroform and acetone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate typically involves the esterification of hexadecanoic acid with 4-nitrophenol. The reaction is usually catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
化学反応の分析
Types of Reactions
4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a catalyst, such as a strong acid or base, to yield hexadecanoic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid (HCl), sodium hydroxide (NaOH)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH3), dimethylformamide (DMF)
Major Products Formed
Hydrolysis: Hexadecanoic acid, 4-nitrophenol
Reduction: 4-Aminophenyl (2R)-2-(acetyloxy)hexadecanoate
Substitution: Various substituted phenyl esters depending on the nucleophile used
科学的研究の応用
4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study lipase activity and enzyme kinetics.
Biology: Employed in biochemical assays to investigate the activity of esterases and other hydrolytic enzymes.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors of lipase and esterase enzymes.
作用機序
The mechanism of action of 4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate involves its hydrolysis by lipase or esterase enzymes. The enzyme binds to the ester bond, facilitating its cleavage and resulting in the formation of hexadecanoic acid and 4-nitrophenol. The release of 4-nitrophenol, which is yellow, can be quantitatively measured using spectrophotometry, providing insights into the enzyme’s activity .
類似化合物との比較
Similar Compounds
4-Nitrophenyl acetate: Another ester compound used in enzymatic assays but with a shorter acyl chain.
4-Nitrophenyl butyrate: Similar to 4-Nitrophenyl acetate but with a slightly longer acyl chain.
4-Nitrophenyl laurate: An ester with a medium-length acyl chain, used in similar enzymatic studies.
Uniqueness
4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate is unique due to its long acyl chain, which makes it particularly suitable for studying lipases that act on long-chain fatty acids. This distinguishes it from shorter-chain esters like 4-Nitrophenyl acetate and 4-Nitrophenyl butyrate, which are more suitable for studying esterases with shorter substrate preferences .
特性
CAS番号 |
88195-82-8 |
|---|---|
分子式 |
C24H37NO6 |
分子量 |
435.6 g/mol |
IUPAC名 |
(4-nitrophenyl) (2R)-2-acetyloxyhexadecanoate |
InChI |
InChI=1S/C24H37NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-23(30-20(2)26)24(27)31-22-18-16-21(17-19-22)25(28)29/h16-19,23H,3-15H2,1-2H3/t23-/m1/s1 |
InChIキー |
KCWHXPPGMJZVBU-HSZRJFAPSA-N |
異性体SMILES |
CCCCCCCCCCCCCC[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C |
正規SMILES |
CCCCCCCCCCCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


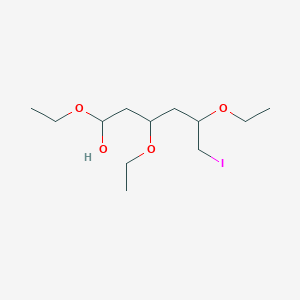
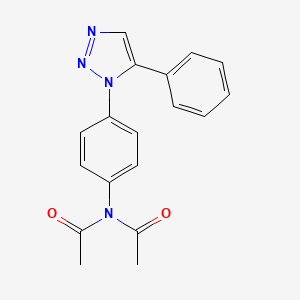
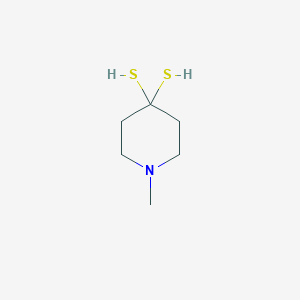
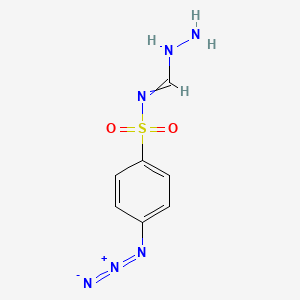
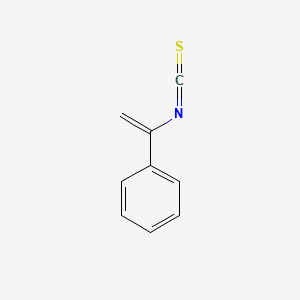
![2-[5-Methyl-2-(methylamino)benzene-1-sulfonyl]benzoic acid](/img/structure/B14396922.png)
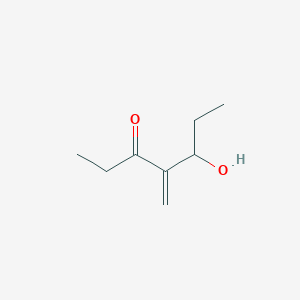
![3,3'-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole)](/img/structure/B14396953.png)
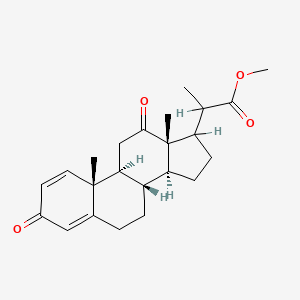
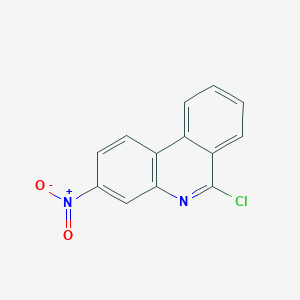
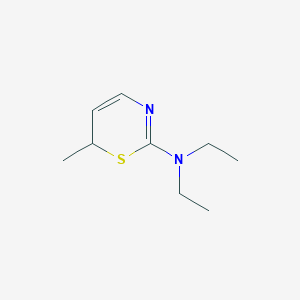
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14396978.png)
![2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione](/img/structure/B14396982.png)
![1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine](/img/structure/B14396983.png)
